molecular formula C14H11BrCl3N B2496365 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline CAS No. 1951425-02-7

5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline

Cat. No.: B2496365
CAS No.: 1951425-02-7
M. Wt: 379.5
InChI Key: IILUHQCBLSCDGV-MRVPVSSYSA-N
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Description

5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline is a halogenated aniline derivative characterized by:

  • Core structure: Aniline ring substituted with bromine (5-position) and chlorine (2-position).
  • Chiral side chain: A (1R)-configured ethyl group attached to a 2,4-dichlorophenyl moiety.
  • Molecular formula: C₁₄H₁₀BrCl₃N.
    This compound’s structural complexity, including stereochemistry and multiple halogen substituents, makes it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl3N/c1-8(11-4-3-10(16)7-13(11)18)19-14-6-9(15)2-5-12(14)17/h2-8,19H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUHQCBLSCDGV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It may also be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .

Industry: The compound is used in the development of specialty chemicals and materials. It may be employed in the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline involves its interaction with specific molecular targets in biological systems. The halogenated aniline structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Aryl Substitutions

The compound’s uniqueness is highlighted through comparisons with analogues differing in halogen positions, substituent groups, or stereochemistry:

Compound Name Molecular Formula Key Structural Differences Unique Features References
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline C₁₄H₁₃BrN₂O₂ Nitro group replaces chlorine at 2-position; phenyl instead of 2,4-dichlorophenyl Enhanced electrophilicity due to nitro group; lacks dichlorophenyl interactions
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline C₁₈H₁₀BrCl₃NO₂ Additional phenoxy group; bromine at 4-position Broader π-π stacking potential; altered halogen reactivity
(R)-2-Bromo-N-(1-phenylethyl)aniline C₁₄H₁₄BrN Lacks 2-chloro and 2,4-dichlorophenyl groups Simpler structure; reduced steric hindrance
5-Bromo-2-chloro-N-[(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl]aniline C₁₅H₁₂BrClFNO Benzofuran ring replaces dichlorophenyl ethyl group Improved solubility due to oxygen heterocycle

Key Observations :

  • Halogen Positioning : Bromine at the 5-position (target compound) vs. 4-position () alters electronic properties and steric interactions .
  • Chirality: The (1R) configuration in the target compound may enhance enantioselective binding compared to non-chiral analogues like 5-Bromo-2-methylaniline .

Functional Group Variations

Ethyl vs. Methoxyethyl Substitutions
  • 5-Chloro-N-ethyl-2-methylaniline (C₉H₁₂ClN): Lacks bromine and dichlorophenyl group. The ethyl group increases lipophilicity but reduces halogen-mediated reactivity .
  • N-(5-bromo-2-ethoxybenzyl)aniline (C₁₅H₁₆BrNO): Ethoxy group enhances solubility but diminishes steric bulk compared to the dichlorophenyl ethyl chain .
Triazole and Thiazole Derivatives
  • 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline : Incorporates a triazole ring, enabling metal coordination and hydrogen bonding, unlike the target compound’s aniline core .

Reactivity and Stability

  • Electrophilic Substitution : The bromine and chlorine atoms activate the aromatic ring for further substitution, but steric hindrance from the dichlorophenyl group may slow reactions compared to less-substituted analogues .
  • Stereochemical Influence : The (1R) configuration could dictate binding specificity in chiral environments, as seen in enantioselective enzyme inhibition studies .

Biological Activity

5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline, with the CAS number 1951425-02-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11BrCl3N, with a molecular weight of 379.51 g/mol. Its structural characteristics include:

  • IUPAC Name : (R)-5-bromo-2-chloro-N-(1-(2,4-dichlorophenyl)ethyl)aniline
  • SMILES Notation : ClC1=CC(Cl)=CC=C1C@@HNC2=CC(Br)=CC=C2Cl

This compound features multiple halogen substituents which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its halogenated aniline structure enables it to bind to enzymes and receptors, potentially inhibiting their activity and interfering with cellular signaling pathways. This interaction can lead to various biological effects, including cytotoxicity against cancer cells.

Inhibition Studies

Inhibition assays have shown that compounds with similar structures can effectively inhibit key enzymes involved in cancer progression. For example, compounds were screened for their ability to inhibit the Type III secretion system (T3SS), which is crucial for the pathogenicity of certain bacteria . While direct studies on this compound are lacking, such findings underscore the relevance of its structural components in biological inhibition.

Case Studies and Research Findings

Several studies have focused on related compounds and their biological activities:

Compound IC50 (μM) Biological Activity Reference
Compound 6l0.46 ± 0.02Inhibits A549 cells
Compound 6k3.14 ± 0.29Inhibits A549 cells
Compound 9>50Non-cytotoxic

These findings indicate that halogenated compounds can exhibit significant anticancer properties and may serve as a foundation for further research into the biological activities of structurally similar compounds like this compound.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline?

The synthesis typically involves multi-step functionalization of aniline derivatives. A representative approach includes:

  • Step 1 : Bromination and chlorination of the aniline core at positions 5 and 2, respectively, using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled conditions .
  • Step 2 : Chiral resolution of the (1R)-1-(2,4-dichlorophenyl)ethyl group via asymmetric hydrogenation or enzymatic resolution .
  • Step 3 : Coupling the substituted aniline with the chiral ethyl group using Buchwald-Hartwig amination or Ullmann-type reactions .

Q. How is the stereochemistry of the (R)-1-(2,4-dichlorophenyl)ethyl group confirmed?

  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally related cyclopropane derivatives .
  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol eluents .
  • Optical rotation : Comparison of experimental [α]D values with literature data for (R)-configured analogs .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns and coupling constants (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl group protons at δ 1.5–2.1 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₁BrCl₃N: 394.89, observed: 394.90) .
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 500–700 cm⁻¹ (C-Br/C-Cl stretches) .

Advanced Research Questions

Q. How does stereochemistry influence binding to biological targets?

The (R)-configuration enhances binding affinity in enzyme inhibition studies. For example, chiral analogs show 10–50× higher activity against cytochrome P450 isoforms compared to (S)-enantiomers, likely due to steric compatibility with hydrophobic binding pockets .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

  • DFT calculations : Optimize transition states for bromine/chlorine substitution using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Simulate interactions with catalytic sites (e.g., CYP450 enzymes) using AutoDock Vina to predict regioselectivity .

Q. How does the compound’s stability vary under acidic or oxidative conditions?

  • Acidic conditions (pH < 3) : Hydrolysis of the aniline group occurs, forming quinone derivatives (confirmed by LC-MS) .
  • Oxidative conditions (H₂O₂) : Bromine substituents are selectively replaced by hydroxyl groups, as shown in kinetic studies .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Structural tweaking : Modify the 2,4-dichlorophenyl group to 3,4-dichloro or mono-chloro derivatives to isolate steric vs. electronic effects .

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